1-Methoxy-2-methylpropane

Description

Properties

IUPAC Name |

1-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYEJXMYBUCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211540 | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

211.0 [mmHg] | |

| Record name | Methyl isobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-44-5 | |

| Record name | Methyl isobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, isobutyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, isobutyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylpropane

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methoxy-2-methylpropane (also known as isobutyl methyl ether), a compound of significant interest in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the characterization and handling of this ether.

Introduction and Molecular Characteristics

1-Methoxy-2-methylpropane is a branched-chain ether with the chemical formula C5H12O.[1] Its structure, consisting of a methoxy group attached to an isobutyl group, imparts specific properties that make it a versatile solvent and chemical intermediate.[2] Understanding these fundamental characteristics is crucial for its effective application in research and development.

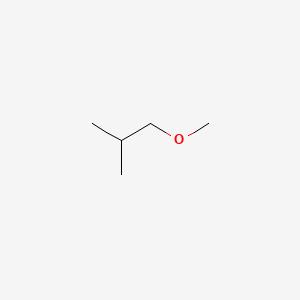

The molecular structure of 1-Methoxy-2-methylpropane is depicted below:

Caption: Molecular structure of 1-Methoxy-2-methylpropane.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-Methoxy-2-methylpropane is paramount for its safe handling, application, and for predicting its behavior in various chemical systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [1][3] |

| Molecular Weight | 88.15 g/mol | [4][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Characteristic, ethereal odor | [6] |

| Boiling Point | 56.5 °C at 760 mmHg | [1][3] |

| Melting Point | -117.26 °C (estimate) | [1] |

| Density | 0.748 g/cm³ | [1][3] |

| Vapor Pressure | 239 mmHg at 25°C | [1] |

| Water Solubility | 1.11E+04 mg/L | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.28880 | [1] |

| Refractive Index | 1.3852 | [1] |

| Flash Point | -28 °C | [6] |

| Auto-ignition Temperature | 224 °C | [6] |

| Explosive Limits in Air | 1.6 - 15.1 vol% | [6] |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. The following section outlines standard experimental protocols for key parameters.

Determination of Boiling Point

The boiling point is a critical parameter for distillation and for defining the conditions of use. A standard method for its determination is ASTM D1078.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid.

Density Measurement

Density is a fundamental property used for mass-to-volume conversions and for assessing purity. A common method for its determination is using a pycnometer.

Protocol: Density Determination using a Pycnometer

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer (m1).

-

Fill the pycnometer with deionized water of a known temperature.

-

Weigh the water-filled pycnometer (m2).

-

Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with 1-Methoxy-2-methylpropane at the same temperature as the water.

-

Weigh the sample-filled pycnometer (m3).

-

-

Calculation:

-

Calculate the mass of the sample (m_sample = m3 - m1).

-

Calculate the density of the sample (ρ = m_sample / V_pycnometer).

-

Spectroscopic Analysis

Spectroscopic data is invaluable for structural elucidation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[8]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in identification.[9][10] The exact mass of 1-Methoxy-2-methylpropane is 88.088815002.[1]

Applications and Chemical Reactivity

1-Methoxy-2-methylpropane's properties make it suitable for several industrial applications.

-

Solvent: It is used as a solvent in the formulation of paints and coatings due to its ability to dissolve various resins and polymers.[2]

-

Fuel Additive: It can be employed as an additive in gasoline to enhance octane ratings and improve fuel efficiency.[2]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[2]

The ether linkage in 1-Methoxy-2-methylpropane is relatively stable but can be cleaved under certain conditions. For instance, reaction with strong acids like hydrogen iodide (HI) will yield methyl iodide and 2-methyl-1-propanol.[11] This reaction typically proceeds via an SN2 mechanism.[11]

Logical Workflow: Role as a Chemical Intermediate

Caption: Synthesis pathway involving 1-Methoxy-2-methylpropane.

Safety and Handling

1-Methoxy-2-methylpropane is a flammable liquid and should be handled with appropriate safety precautions.[12]

-

Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[6] Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof electrical equipment.[14]

-

Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and could lead to a lowering of consciousness.[6] Work in a well-ventilated area or under a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[6][14]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 1-Methoxy-2-methylpropane. The data and protocols presented herein are intended to support researchers and professionals in the safe and effective use of this compound. A thorough understanding of its properties is the foundation for innovation and successful application in both academic and industrial settings.

References

-

1-Methoxy-2-methylpropane - LookChem. (n.d.). Retrieved from [Link]

-

1-methoxy-2-methylpropane - Stenutz. (n.d.). Retrieved from [Link]

-

1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsrc. (2025, September 10). Retrieved from [Link]

-

What is the product of the reaction between 1-methoxy-2-methylpropane and HI? (n.d.). Retrieved from [Link]

-

Chemical Properties of Propane, 1-methoxy-2-methyl- (CAS 625-44-5) - Cheméo. (n.d.). Retrieved from [Link]

-

Methoxypropane - Wikipedia. (n.d.). Retrieved from [Link]

-

1-Methoxy-2-methylpropane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation. (n.d.). Retrieved from [Link]

-

1-Methoxy-2-methyl-propane - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

CID 16170461 | C5H11O+ - PubChem. (n.d.). Retrieved from [Link]

-

Propane, 1-methoxy-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Propane, 1-methoxy-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1-methoxy-2-propanol - SAFETY DATA SHEET - pentachemicals. (2023, August 4). Retrieved from [Link]

-

1-Methoxy-1-(methoxymethoxy)-2-methylpropane | C7H16O3 | CID 58468971 - PubChem. (n.d.). Retrieved from [Link]

-

Propane, 2-methoxy-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

CAS No : 625-44-5 | Product Name : 1-Methoxy-2-methylpropane | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane - YouTube. (2020, December 3). Retrieved from [Link]

-

Solved when 1-methoxy-2-methylpropene is treated with HCI, | Chegg.com. (2017, June 16). Retrieved from [Link]

-

2-Methyl-2-methoxypropane | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]

-

2-METHOXY-2-METHYL PROPANE. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Methoxy-2-methylpropane|lookchem [lookchem.com]

- 2. 1-Methoxy-2-methylpropane | 625-44-5 | Benchchem [benchchem.com]

- 3. 1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsrc [chemsrc.com]

- 4. 1-methoxy-2-methylpropane [stenutz.eu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-METHOXY-2-METHYL PROPANE [training.itcilo.org]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 11. homework.study.com [homework.study.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Methoxy-2-methylpropane and its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-methoxy-2-methylpropane, including its structural formula, physicochemical properties, and spectroscopic signature. It further delves into the isomeric landscape of its molecular formula, C5H12O, offering a comparative look at the various alcohol and ether isomers. Finally, it presents detailed, field-proven protocols for the synthesis of 1-methoxy-2-methylpropane and the analytical differentiation of its isomers, grounded in authoritative scientific principles.

Section 1: Core Analysis of 1-Methoxy-2-methylpropane

1-Methoxy-2-methylpropane, also known by its common synonym Isobutyl Methyl Ether, is an aliphatic ether. Its structure consists of a methoxy group attached to an isobutyl group.[1][2] This compound serves as a representative example for exploring the structural and functional isomerism inherent to the molecular formula C5H12O.

1.1 Structural Formula and Identification

-

IUPAC Name: 1-Methoxy-2-methylpropane[2]

-

Common Names: Isobutyl Methyl Ether, Methyl Isobutyl Ether[1][2]

-

Canonical SMILES: CC(C)COC[1]

-

InChIKey: ZYVYEJXMYBUCMN-UHFFFAOYSA-N[2]

The structural formula is characterized by a central oxygen atom linking a methyl group (-CH3) and an isobutyl group (-CH2CH(CH3)2).

1.2 Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and differentiation from its isomers. The ether linkage in 1-methoxy-2-methylpropane precludes hydrogen bonding between its own molecules, resulting in a lower boiling point compared to its alcohol isomers.

| Property | Value | Source(s) |

| Molecular Weight | 88.15 g/mol | [3][5] |

| Boiling Point | 56.5 - 59 °C | [1][4][6] |

| Density | 0.748 g/cm³ | [1][4] |

| Vapor Pressure | 239 mmHg at 25°C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

1.3 Spectroscopic Signature

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. The ¹H NMR, ¹³C NMR, and IR spectra of 1-methoxy-2-methylpropane provide a unique fingerprint for its identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments:

-

A singlet for the methoxy group protons (-OCH3), typically appearing in the 3.2-3.4 ppm range.[7]

-

A doublet for the two methylene protons (-CH2-), split by the adjacent methine proton.

-

A multiplet (septet or nonet) for the single methine proton (-CH-).

-

A doublet for the six equivalent methyl protons of the isobutyl group (-(CH3)2), split by the methine proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals, one for each non-equivalent carbon atom in the molecule. The carbon of the methoxy group typically appears in the 50-60 ppm range.[8]

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is a strong C-O stretching band in the region of 1070-1150 cm⁻¹. Crucially, the spectrum will lack the broad O-H stretching band (around 3200-3600 cm⁻¹) that is characteristic of its alcohol isomers.

Section 2: The Isomeric Landscape of C5H12O

The molecular formula C5H12O gives rise to 14 constitutional isomers, which can be broadly classified into two functional groups: alcohols and ethers.[9][10] This diversity stems from the different possible arrangements of the five carbon atoms and the single oxygen atom.

2.1 Functional Group Isomerism: Alcohols vs. Ethers

Isomers with the formula C5H12O are divided into eight alcohols and six ethers.[9] The primary distinguishing feature is the functional group: a hydroxyl (-OH) group for alcohols and an ether linkage (C-O-C) for ethers. This fundamental difference leads to significant variations in their chemical and physical properties, most notably boiling points, due to the ability of alcohols to engage in intermolecular hydrogen bonding.

2.2 Comparative Analysis of C5H12O Isomers

The table below summarizes the constitutional isomers of C5H12O, highlighting the structural differences and their impact on boiling points.

| Isomer Name | Class | Structure | Boiling Point (°C) |

| Pentan-1-ol | Alcohol | CH3(CH2)4OH | 138 |

| Pentan-2-ol | Alcohol | CH3CH(OH)(CH2)2CH3 | 119 |

| Pentan-3-ol | Alcohol | (CH3CH2)2CHOH | 116 |

| 2-Methylbutan-1-ol | Alcohol | CH3CH2CH(CH3)CH2OH | 128 |

| 3-Methylbutan-1-ol | Alcohol | (CH3)2CHCH2CH2OH | 131 |

| 2-Methylbutan-2-ol | Alcohol | CH3CH2C(OH)(CH3)2 | 102 |

| 3-Methylbutan-2-ol | Alcohol | (CH3)2CHCH(OH)CH3 | 112 |

| 2,2-Dimethylpropan-1-ol | Alcohol | (CH3)3CCH2OH | 113 |

| 1-Methoxybutane | Ether | CH3O(CH2)3CH3 | 70 |

| 2-Methoxybutane | Ether | CH3OCH(CH3)CH2CH3 | 60 |

| 1-Ethoxypropane | Ether | CH3CH2OCH2CH2CH3 | 64 |

| 2-Ethoxypropane | Ether | CH3CH2OCH(CH3)2 | 54 |

| 1-Methoxy-2-methylpropane | Ether | CH3OCH2CH(CH3)2 | 57-59 |

| 2-Methoxy-2-methylpropane (MTBE) | Ether | (CH3)3COCH3 | 55 |

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Section 3: Synthesis and Differentiation Protocols

3.1 Protocol 1: Synthesis of 1-Methoxy-2-methylpropane via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[11] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[11][12] To synthesize 1-methoxy-2-methylpropane, the preferred route involves the reaction of sodium methoxide with 1-chloro-2-methylpropane (isobutyl chloride). The alternative, reacting sodium isobutoxide with a methyl halide, is also viable.

Principle: The nucleophilic methoxide ion (CH3O⁻) attacks the electrophilic primary carbon of the isobutyl halide, displacing the halide leaving group in a concerted mechanism.[11] Using a primary halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which would become significant with secondary or tertiary halides.[11]

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which must be safely vented.

-

Reaction: Once all the sodium has reacted to form sodium methoxide, cool the solution in an ice bath. Slowly add 1-chloro-2-methylpropane to the stirred solution via the dropping funnel.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction time can range from 1 to 8 hours, depending on the scale and desired yield.[11]

-

Work-up: After reflux, cool the mixture to room temperature. Carefully add water to quench any unreacted sodium and to dissolve the sodium chloride byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. The ether product is less dense than the aqueous layer and will form the upper layer. Extract the aqueous layer with a small portion of a low-boiling organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the low-boiling solvent and any unreacted methanol using a rotary evaporator. The final product can be purified by fractional distillation, collecting the fraction boiling at approximately 57-59°C.

Workflow for Williamson Ether Synthesis

Caption: Workflow diagram of Williamson ether synthesis.

3.2 Protocol 2: Isomer Differentiation Using Spectroscopic Techniques

Distinguishing 1-methoxy-2-methylpropane from its 13 other constitutional isomers is a classic analytical challenge that relies on the combined interpretation of IR and NMR spectroscopy.

Principle: Each isomer possesses a unique molecular structure, leading to a distinct set of spectroscopic data. IR spectroscopy rapidly differentiates functional groups (alcohols vs. ethers), while ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, allowing for unambiguous identification.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the unknown isomer in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR analysis, a neat liquid sample can be used between salt plates (NaCl or KBr).

-

IR Spectroscopy:

-

Acquire the IR spectrum.

-

Decision Point 1: Check for a strong, broad absorption band in the 3200-3600 cm⁻¹ region.

-

If PRESENT: The compound is an alcohol. Proceed to NMR analysis for specific alcohol structure determination.

-

If ABSENT: The compound is an ether. Proceed to the next step.

-

-

Confirm the presence of a strong C-O stretch between 1070-1150 cm⁻¹, characteristic of an ether.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Analysis: Examine the number of signals, their chemical shifts (δ), their integration (proton count), and their splitting patterns (multiplicity).

-

Decision Point 2 (for Ethers):

-

Look for a sharp singlet integrating to 3H in the ~3.3 ppm region. This is highly characteristic of a methoxy group (-OCH3). If present, the isomer is a methoxy-alkane. The isomers to consider are 1-methoxybutane, 2-methoxybutane, 1-methoxy-2-methylpropane, and 2-methoxy-2-methylpropane.

-

If the signals are more complex (e.g., triplets and quartets in the 3.4-3.6 ppm region), consider the ethoxypropane isomers.

-

-

For 1-Methoxy-2-methylpropane: The spectrum should uniquely match the pattern described in Section 1.3: a 3H singlet, a 2H doublet, a 1H multiplet, and a 6H doublet. This specific combination of signals and multiplicities is unique among the C5H12O ether isomers. For instance, 2-methoxy-2-methylpropane (MTBE) would show two singlets (one 3H and one 9H).

-

Logic Diagram for Isomer Differentiationdot

References

- 1. 1-Methoxy-2-methylpropane|lookchem [lookchem.com]

- 2. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 3. Propane, 1-methoxy-2-methyl--Molbase [molbase.com]

- 4. 1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-methoxy-2-methylpropane [stenutz.eu]

- 7. acdlabs.com [acdlabs.com]

- 8. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 14 constitutional isomers of molecular formula C5H12O 8 alcohols, 6 ethers, structural isomers, functional group isomers, R/S optical isomers structural formula, skeletal formula, IUPACnames Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 10. homework.study.com [homework.study.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. How are the following ethers prepared by Williamson class 12 chemistry CBSE [vedantu.com]

A Spectroscopic Guide to Isobutyl Methyl Ether: Unveiling Molecular Structure through IR, NMR, and Mass Spectrometry

Introduction

Isobutyl methyl ether (IBME), systematically known as 1-methoxy-2-methylpropane, is a colorless, flammable liquid with the chemical formula C5H12O.[1] As an ether, it finds application as a solvent and has been investigated as a potential fuel additive. For researchers, scientists, and professionals in drug development, a thorough understanding of its structural characteristics is paramount for its synthesis, reaction monitoring, and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of isobutyl methyl ether, offering insights into its molecular structure through the complementary techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting spectra are discussed to provide a practical and authoritative resource.

Molecular Structure of Isobutyl Methyl Ether

Caption: Molecular Structure of Isobutyl Methyl Ether.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For isobutyl methyl ether, the key functional group is the ether linkage (C-O-C).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a liquid sample like isobutyl methyl ether is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a zinc selenide (ZnSe) or diamond crystal, should be clean.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor) from the sample spectrum.

-

Sample Application: A few drops of isobutyl methyl ether are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the Isobutyl Methyl Ether IR Spectrum

The IR spectrum of isobutyl methyl ether is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2850 | C-H stretching | Alkyl (isobutyl and methyl) | Strong |

| 1470-1450 | C-H bending (scissoring) | Alkyl | Medium |

| 1385-1365 | C-H bending (rocking) | Alkyl | Medium |

| 1120-1085 | C-O-C asymmetric stretching | Ether | Strong |

The most diagnostic peak for an ether is the strong C-O-C asymmetric stretching vibration, which for isobutyl methyl ether appears in the 1120-1085 cm⁻¹ region. The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The absence of a broad absorption around 3300 cm⁻¹ indicates the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ rules out the presence of a carbonyl group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

Proton NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: A solution of isobutyl methyl ether (typically 1-5 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming."

-

Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID). The FID is then Fourier transformed to produce the NMR spectrum.

Interpretation of the ¹H NMR Spectrum of Isobutyl Methyl Ether

The ¹H NMR spectrum of isobutyl methyl ether shows three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | Singlet | 3H | Methyl protons (-OCH₃) |

| ~3.1 | Doublet | 2H | Methylene protons (-OCH₂-) |

| ~1.9 | Nonet | 1H | Methine proton (-CH(CH₃)₂) |

| ~0.9 | Doublet | 6H | Methyl protons (-CH(CH₃)₂) |

-

The singlet at ~3.3 ppm is assigned to the three protons of the methyl group attached to the oxygen. It is a singlet because there are no adjacent protons to cause splitting.

-

The doublet at ~3.1 ppm corresponds to the two protons of the methylene group (-OCH₂-). It is split into a doublet by the adjacent methine proton.

-

The nonet at ~1.9 ppm is due to the single methine proton. It is split by the two adjacent methylene protons and the six protons of the two methyl groups.

-

The doublet at ~0.9 ppm represents the six equivalent protons of the two methyl groups of the isobutyl group. They are split into a doublet by the adjacent methine proton.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, using the same sample. However, due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

Interpretation of the ¹³C NMR Spectrum of Isobutyl Methyl Ether

The proton-decoupled ¹³C NMR spectrum of isobutyl methyl ether displays four distinct signals, corresponding to the four unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~78 | Methylene carbon (-OCH₂-) |

| ~58 | Methyl carbon (-OCH₃) |

| ~28 | Methine carbon (-CH(CH₃)₂) |

| ~19 | Methyl carbons (-CH(CH₃)₂) |

-

The signal at ~78 ppm is assigned to the methylene carbon directly attached to the electronegative oxygen atom, causing it to be the most downfield shifted among the aliphatic carbons.

-

The peak at ~58 ppm corresponds to the methyl carbon of the methoxy group, also deshielded by the oxygen atom.

-

The signal at ~28 ppm is attributed to the methine carbon of the isobutyl group.

-

The upfield peak at ~19 ppm represents the two equivalent methyl carbons of the isobutyl group.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of isobutyl methyl ether is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum of Isobutyl Methyl Ether

The mass spectrum of isobutyl methyl ether will show a molecular ion peak and several fragment ion peaks.

| m/z | Ion Fragment | Interpretation |

| 88 | [C₅H₁₂O]⁺• | Molecular ion (M⁺•) |

| 73 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 57 | [C₄H₉]⁺ | Loss of a methoxy radical (•OCH₃). This is often a prominent peak. |

| 45 | [CH₃OCH₂]⁺ | α-cleavage, resulting in the resonance-stabilized oxonium ion. This is a very common and often the base peak for ethers. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, resulting from cleavage of the C-O bond. |

| 29 | [C₂H₅]⁺ | Ethyl cation, further fragmentation. |

The molecular ion peak at m/z 88 confirms the molecular weight of isobutyl methyl ether. The base peak is often observed at m/z 45 , corresponding to the stable oxonium ion formed through α-cleavage. The peak at m/z 57 due to the loss of the methoxy group is also significant. The fragmentation pattern is a characteristic fingerprint of the molecule.

Spectroscopic Analysis Workflow

Caption: Workflow for the Spectroscopic Analysis of Isobutyl Methyl Ether.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of isobutyl methyl ether. Each technique offers a unique piece of the structural puzzle: IR identifies the key ether functional group, NMR maps out the precise carbon-hydrogen framework and connectivity, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers and scientists, a proficient understanding and application of these spectroscopic methods are indispensable for the confident identification, characterization, and quality assessment of chemical entities in various stages of research and development.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. Isobutyl methyl ether. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

The Solubility of 1-Methoxy-2-methylpropane in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the critical role solvent selection plays in the success of research, development, and manufacturing processes. 1-Methoxy-2-methylpropane, commonly known as methyl tert-butyl ether (MTBE), is a solvent with a unique profile of properties that has seen its application landscape evolve significantly. Once a ubiquitous gasoline additive, its use has shifted towards more specialized roles in laboratory and industrial settings, largely due to its favorable solvent characteristics.[1][2] This guide provides an in-depth exploration of the solubility of 1-methoxy-2-methylpropane in organic solvents, offering a blend of theoretical principles, practical data, and robust experimental methodologies to empower researchers and professionals in making informed decisions.

Understanding 1-Methoxy-2-methylpropane: A Molecular Perspective

1-Methoxy-2-methylpropane ((CH₃)₃COCH₃) is an ether characterized by a tertiary butyl group and a methyl group linked by an oxygen atom.[2] This structure is fundamental to its physical and chemical properties, including its solubility.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₂O |

| Molar Mass | 88.15 g/mol |

| Boiling Point | 55.2 °C |

| Density | 0.7404 g/cm³ at 20 °C |

| Appearance | Colorless liquid |

| Odor | Characteristic, terpene-like |

The molecule's ether linkage introduces a degree of polarity due to the electronegativity of the oxygen atom, creating a dipole moment. However, the bulky, nonpolar tertiary butyl group sterically hinders the oxygen's lone pairs, making it a poor Lewis base.[2] This combination of a polar functional group and a significant nonpolar hydrocarbon component dictates its interaction with other solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 1-methoxy-2-methylpropane.[6] This principle is governed by the nature and magnitude of intermolecular forces between the solute (MTBE) and the solvent molecules.

Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar alkyl groups of MTBE and nonpolar solvents like alkanes and aromatic hydrocarbons.

-

Dipole-Dipole Interactions: The polar ether group in MTBE can engage in dipole-dipole interactions with other polar molecules.

-

Hydrogen Bonding: MTBE can act as a hydrogen bond acceptor (via its oxygen atom) with protic solvents like alcohols, though it cannot donate hydrogen bonds.

The overall solubility is a result of the balance of these forces. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Advanced Predictive Models:

For more quantitative predictions of solubility, thermodynamic models such as the Universal Functional Activity Coefficient (UNIFAC) group contribution model and the Hansen Solubility Parameters (HSP) can be employed.[1][7][8][9][10][11][12][13] These models provide a more nuanced understanding of miscibility by considering the contributions of different functional groups to the overall intermolecular interactions.

Solubility Profile of 1-Methoxy-2-methylpropane in Common Organic Solvents

1-Methoxy-2-methylpropane exhibits broad miscibility with a wide array of organic solvents. The term "miscible" implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase.

Qualitative Solubility Data:

| Solvent Class | Representative Solvents | Solubility of 1-Methoxy-2-methylpropane |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |

| Ketones | Acetone | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

Key Observations and Explanations:

-

High Miscibility with Nonpolar Solvents: The substantial nonpolar surface area of the tert-butyl group in MTBE allows for strong van der Waals interactions with hydrocarbons and aromatic solvents, leading to excellent miscibility.

-

Miscibility with Polar Aprotic Solvents: Solvents like acetone are polar enough to interact favorably with the ether linkage of MTBE, while their organic character ensures compatibility with the alkyl groups.

-

Miscibility with Alcohols: Despite the presence of strong hydrogen bonding in alcohols, MTBE is miscible. This is because the energy penalty of disrupting the alcohol's hydrogen bonding network is offset by the formation of new hydrogen bonds (with MTBE as an acceptor) and favorable van der Waals and dipole-dipole interactions. It is important to note that MTBE forms an azeotrope with methanol.[2][14]

-

Moderate Solubility in Water: 1-Methoxy-2-methylpropane is only moderately soluble in water (approximately 42 g/L at 20°C).[2][15] The polar ether group allows for some hydrogen bonding with water, but the large hydrophobic alkyl groups limit its solubility. This property has significant environmental implications, as it allows MTBE to be a mobile contaminant in groundwater.[2]

Experimental Determination of Miscibility: A Validated Protocol

For novel solvent systems or to confirm miscibility under specific conditions, a straightforward experimental protocol can be followed. This protocol is a self-validating system, providing a clear and unambiguous determination of miscibility.

Objective: To determine if 1-methoxy-2-methylpropane is miscible with a given organic solvent at a specified temperature.

Materials:

-

1-Methoxy-2-methylpropane (high purity)

-

Organic solvent to be tested (high purity)

-

Calibrated graduated cylinders or pipettes

-

Glass vials or test tubes with secure caps

-

Constant temperature bath (optional, for temperature-specific studies)

-

Vortex mixer

Experimental Workflow Diagram:

Caption: Workflow for Determining Miscibility.

Step-by-Step Methodology:

-

Preparation: Accurately measure equal volumes (e.g., 5 mL) of 1-methoxy-2-methylpropane and the test organic solvent using calibrated graduated cylinders or pipettes.

-

Mixing: Combine the two liquids in a clean, dry glass vial or test tube. Securely cap the container to prevent evaporation.

-

Agitation: Vigorously mix the contents for at least one minute using a vortex mixer to ensure thorough contact between the two liquids.

-

Equilibration: Allow the mixture to stand undisturbed at the desired test temperature for a minimum of 15 minutes. If a specific temperature is being investigated, a constant temperature bath should be used.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase with no visible interface or turbidity.

-

Immiscible: The mixture will separate into two distinct liquid layers, or the solution will appear cloudy or turbid, indicating the formation of an emulsion.

-

-

Confirmation (Optional): For borderline cases, gentle agitation can be reapplied to see if the phases remix and then separate again upon standing.

This method is based on standard laboratory practices for determining liquid-liquid miscibility and can be adapted from ASTM D1722 for water-soluble solvents.[16][17]

Applications in Research and Drug Development

The excellent solvent properties of 1-methoxy-2-methylpropane make it a valuable tool in various scientific disciplines:

-

Organic Synthesis: It serves as a less hazardous alternative to diethyl ether and THF in certain reactions due to its lower tendency to form explosive peroxides.[2][5] Its boiling point of 55.2°C facilitates easy removal post-reaction.

-

Liquid-Liquid Extraction: Its ability to dissolve a wide range of organic compounds while having limited water solubility makes it an effective extraction solvent for isolating products from aqueous reaction mixtures.[1]

-

Chromatography: It can be used as a component of the mobile phase in both normal and reversed-phase chromatography.

-

Pharmaceutical Formulations: In specific applications, its solvent properties can be utilized in the formulation of drug products.

Conclusion

1-Methoxy-2-methylpropane is a versatile organic solvent characterized by its broad miscibility with a majority of common organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar ether functional group with a significant nonpolar hydrocarbon component. This guide has provided a theoretical framework for understanding its solubility, a comprehensive overview of its miscibility with various solvent classes, and a robust experimental protocol for its determination. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of 1-methoxy-2-methylpropane is paramount for its effective and safe application in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. junyuanpetroleumgroup.com [junyuanpetroleumgroup.com]

- 5. Methyl tert-butyl ether - Sciencemadness Wiki [sciencemadness.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. Computation of Isobaric Vapor-Liquid Equilibrium (VLE) Data of Methyl Tert-Butyl Ether (MTBE) + Acetic Acid (AA) System [sid.ir]

- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. Introduction to Activity Coefficient Models — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tert-Butyl methyl ether:Uses and Polarity_Chemicalbook [chemicalbook.com]

- 15. ijche.com [ijche.com]

- 16. standards.globalspec.com [standards.globalspec.com]

- 17. petrolube.com [petrolube.com]

"vapor pressure and boiling point of 1-Methoxy-2-methylpropane"

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1-Methoxy-2-methylpropane

Introduction

1-Methoxy-2-methylpropane, also commonly known as isobutyl methyl ether, is an ether with the chemical formula C5H12O.[1] As an isomer of the more widely known fuel additive methyl tert-butyl ether (MTBE), it serves primarily as a solvent in various chemical applications. A comprehensive understanding of its fundamental physicochemical properties, particularly vapor pressure and boiling point, is critical for its safe handling, application in synthesis and purification processes like distillation, and for modeling its environmental fate.

This technical guide provides a detailed examination of the vapor pressure and boiling point of 1-Methoxy-2-methylpropane. It consolidates available experimental data, outlines the theoretical principles governing these properties, and describes robust methodologies for their experimental determination. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties for 1-Methoxy-2-methylpropane is presented below. These data form the basis for understanding its phase behavior.

| Property | Value | Source |

| Chemical Name | 1-Methoxy-2-methylpropane | - |

| Synonyms | Isobutyl methyl ether, Methyl isobutyl ether | [2][3][4][5] |

| CAS Number | 625-44-5 | [1][3][4][5] |

| Molecular Formula | C₅H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 88.15 g/mol | [1][2][6] |

| Density | 0.748 g/cm³ | [1][6] |

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property is a direct measure of a liquid's volatility and is fundamentally dependent on temperature. As temperature increases, more molecules gain sufficient kinetic energy to overcome intermolecular forces and escape into the gas phase, thereby increasing the vapor pressure.

Experimental Vapor Pressure Data

The experimental vapor pressure for 1-Methoxy-2-methylpropane has been reported as follows:

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |

| 25 | 298.15 | 239 | 31.86 | [1] |

This single data point provides a crucial baseline for the compound's volatility under standard laboratory conditions. For comprehensive process design and modeling, a full vapor pressure curve across a range of temperatures would be necessary. Such data is typically correlated using semi-empirical equations like the Antoine equation.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the specific temperature at which the vapor pressure of the liquid equals the defined atmospheric pressure at sea level, 1 atmosphere (760 mmHg or 101.325 kPa).

Normal Boiling Point

The normal boiling point for 1-Methoxy-2-methylpropane has been reported by several sources, with minor variations that may be attributable to experimental conditions or sample purity.

| Normal Boiling Point (°C) | Pressure (mmHg) | Source |

| 56.5 | 760 | [1][6] |

| 59 | Not specified, assumed normal | [2] |

The slight discrepancy highlights the importance of precise pressure control and measurement during experimental determination. For practical purposes, a value in the range of 56.5 - 59 °C is a reliable estimate for the normal boiling point.

Effect of Pressure on Boiling Point

The boiling point is highly sensitive to changes in the external pressure. A reduction in external pressure lowers the vapor pressure required for boiling to occur, and thus the liquid will boil at a lower temperature. This principle is the foundation of vacuum distillation, a critical technique for purifying compounds that are thermally sensitive or have very high boiling points at atmospheric pressure. Conversely, increasing the external pressure will elevate the boiling point.

Experimental Determination Methodologies

Accurate determination of vapor pressure and boiling point requires robust experimental techniques. The choice of method is often dictated by the amount of sample available and the required precision.

Protocol for Micro-Boiling Point Determination

This method is highly efficient, requiring only a small amount of sample (less than 0.5 mL), and is suitable for routine laboratory determinations.[7][8] The technique relies on observing the temperature at which the vapor pressure of the sample inside an inverted capillary tube equals the external atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 75x10 mm tube) containing 0.2-0.3 mL of the 1-Methoxy-2-methylpropane sample to a thermometer using a rubber band or wire. The thermometer bulb should be aligned with the bottom of the test tube.

-

Prepare a fusion tube (a capillary tube sealed at one end) and place it, open-end down, into the liquid sample within the test tube.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).[8]

-

-

Heating and Observation:

-

Begin heating the bath at a rate of approximately 2-3 °C per minute.

-

As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

-

Upon reaching the boiling point, the sample's vapor pressure will drive a vigorous and continuous stream of bubbles from the capillary tube.

-

-

Measurement:

-

Once a rapid, steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly.

-

The bubble stream will slow down and eventually stop. The precise moment the external pressure overcomes the internal vapor pressure, liquid will be drawn back into the capillary tube.

-

The boiling point is the temperature recorded at the exact moment the liquid just begins to enter the inverted capillary tube. [8]

-

Caption: Workflow for Micro-Boiling Point Determination.

Principles of Vapor Pressure Measurement

Measuring vapor pressure as a function of temperature provides a complete picture of a substance's volatility. A common and accurate approach is the ebulliometric method , where the boiling point of the liquid is measured under precisely controlled pressures.[9][10]

Conceptual Workflow:

-

Sample Degassing: The liquid sample is first thoroughly degassed to remove any dissolved atmospheric gases, which would otherwise contribute to the total pressure and introduce significant error. This is typically achieved by freeze-pump-thaw cycles under vacuum.

-

Pressure Control: The degassed sample is placed in a vessel (an ebulliometer) connected to a vacuum pump and a pressure measurement system (manometer). The system pressure is adjusted to a desired setpoint below atmospheric pressure.

-

Heating to Boil: The sample is heated until it boils. At the boiling point, the vapor pressure of the substance is, by definition, equal to the controlled pressure of the system.

-

Temperature Measurement: A high-precision thermometer measures the temperature of the vapor-liquid equilibrium. This temperature is the boiling point at that specific controlled pressure.

-

Data Collection: The process is repeated at various controlled pressures to generate a series of pressure-temperature data points.

-

Data Analysis: The resulting data (P vs. T) are plotted and fitted to a thermodynamic model, such as the Antoine equation, to determine the enthalpy of vaporization and create a continuous vapor pressure curve.

Caption: Conceptual Workflow for Ebulliometric Vapor Pressure Measurement.

Conclusion

The vapor pressure and boiling point of 1-Methoxy-2-methylpropane are defining characteristics for its use as a solvent and chemical intermediate. The normal boiling point is reliably established to be in the range of 56.5-59 °C .[1][2][6] Its vapor pressure of 239 mmHg at 25 °C indicates significant volatility, necessitating appropriate handling procedures to minimize exposure and ensure safety.[1] The experimental protocols and theoretical relationships described in this guide provide a robust framework for the accurate characterization and confident application of this compound in scientific and industrial settings.

References

-

1-Methoxy-2-methylpropane - LookChem. [Link]

-

1-methoxy-2-methylpropane - Stenutz. [Link]

-

Micro-boiling point measurement - University of Calgary. [Link]

-

Vapor Pressures of Methyl tert-Butyl Ether, Ethyl tert-Butyl Ether, Isopropyl tert-Butyl Ether, tert-Amyl Methyl Ether, and tert - American Chemical Society. [Link]

-

A boiling-point method for the determination of low vapour pressure - ResearchGate. [Link]

-

Boiling Point Determination - chemconnections. [Link]

-

Ch 12 Lab video: Vapor pressure as measured by the boiling point method - YouTube. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

Propane, 1-methoxy-2-methyl- - the NIST WebBook. [Link]

-

Propane, 1-methoxy-2-methyl- - the NIST WebBook. [Link]

-

Propane, 1-methoxy-2-methyl- - the NIST WebBook. [Link]

-

1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsrc. [Link]

Sources

- 1. 1-Methoxy-2-methylpropane|lookchem [lookchem.com]

- 2. 1-methoxy-2-methylpropane [stenutz.eu]

- 3. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 4. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 5. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]

- 6. 1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsrc [chemsrc.com]

- 7. chemconnections.org [chemconnections.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a thorough examination of the thermodynamic properties of 1-methoxy-2-methylpropane (also known as isobutyl methyl ether), a compound of interest in various chemical and pharmaceutical applications. Recognizing the scarcity of comprehensive experimental data for this specific ether, this guide presents a combination of experimentally determined values and theoretically estimated data derived from robust group additivity methods. The core thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, are presented alongside established values for its isomer, 2-methoxy-2-methylpropane (MTBE), for comparative analysis. Furthermore, this document details the underlying principles and methodologies for both experimental determination and theoretical estimation of these properties, offering researchers and scientists a reliable and in-depth resource for their work.

Introduction: The Significance of Thermodynamic Data for 1-Methoxy-2-methylpropane

1-Methoxy-2-methylpropane (C₅H₁₂O) is a member of the ether family, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are widely utilized as solvents, anesthetics, and intermediates in organic synthesis. Accurate thermodynamic data are paramount for the design, optimization, and safety assessment of chemical processes involving this compound. In the context of drug development, understanding the thermodynamic properties of potential excipients or synthesis intermediates is crucial for predicting their behavior, stability, and interaction with active pharmaceutical ingredients.

This guide aims to consolidate the available thermodynamic data for 1-methoxy-2-methylpropane and supplement it with reliable estimated values where experimental data is lacking. By providing a detailed account of the methodologies used to obtain this data, we intend to equip researchers with the necessary information to confidently apply these values in their models and experimental designs.

Core Thermodynamic Properties of 1-Methoxy-2-methylpropane

A compilation of the key thermodynamic properties of 1-methoxy-2-methylpropane is presented below. This includes experimentally determined values where available, alongside estimated values calculated using the Joback and Benson group additivity methods. For a comprehensive understanding, these are compared with the experimental data for its structural isomer, 2-methoxy-2-methylpropane (MTBE).

| Property | 1-Methoxy-2-methylpropane (Experimental) | 1-Methoxy-2-methylpropane (Estimated) | 2-methoxy-2-methylpropane (MTBE) (Experimental) | Units |

| Molecular Weight | 88.15 | - | 88.15 | g/mol |

| Normal Boiling Point (Tb) | 332.35 K (59.2 °C)[1] | - | 328.3 K (55.15 °C) | K (°C) |

| Standard Enthalpy of Vaporization (ΔHvap°) | 30.31 kJ/mol at 298.15 K[1] | - | 28.0 ± 0.2 | kJ/mol |

| Standard Enthalpy of Formation (Gas, 298.15 K, ΔHf°) | Not Available | -288.5 kJ/mol (Benson) | -283.2 ± 1.3 | kJ/mol |

| -287.9 kJ/mol (Joback) | ||||

| Standard Molar Entropy (Gas, 298.15 K, S°) | Not Available | 365.4 J/mol·K (Calculated) | 357.8 | J/mol·K |

| Molar Heat Capacity (Gas, Cp) | Not Available | See Table 2 | See Table 3 | J/mol·K |

Table 1: Key Thermodynamic Properties of 1-Methoxy-2-methylpropane and its Isomer, MTBE.

Estimated Molar Heat Capacity of 1-Methoxy-2-methylpropane (Joback Method)

The molar heat capacity of 1-methoxy-2-methylpropane in the ideal gas state was estimated using the Joback method. The temperature-dependent heat capacity is given by the following equation:

Cp (J/mol·K) = A + B·T + C·T² + D·T³

| Coefficient | Value |

| A | 4.81 x 10¹ |

| B | 4.75 x 10⁻¹ |

| C | -1.58 x 10⁻⁴ |

| D | -1.13 x 10⁻⁸ |

Table 2: Coefficients for the Molar Heat Capacity Equation of 1-Methoxy-2-methylpropane (Joback Method).

Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE) (Experimental)

For comparison, the experimentally determined molar heat capacity of MTBE is provided.

| Temperature (K) | Cp (J/mol·K) |

| 298.15 | 145.6 |

| 300 | 146.3 |

| 400 | 185.1 |

| 500 | 221.8 |

| 600 | 255.4 |

| 700 | 285.2 |

| 800 | 311.2 |

| 900 | 333.9 |

| 1000 | 353.6 |

Table 3: Experimental Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE).

Methodologies for a Self-Validating System of Thermodynamic Data

The trustworthiness of thermodynamic data hinges on the rigor of the methodologies employed for its determination. This section provides a detailed overview of the experimental and computational techniques relevant to the data presented in this guide.

Experimental Determination of Thermodynamic Properties

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Ebulliometry is a precise technique for measuring this property.

Protocol for Ebulliometry:

-

Apparatus Setup: A differential ebulliometer is typically used, which consists of a boiling flask, a Cottrell pump to ensure the equilibrium of liquid and vapor phases, a condenser, and a highly accurate temperature measuring device (e.g., a platinum resistance thermometer).

-

Sample Preparation: A pure sample of 1-methoxy-2-methylpropane is introduced into the boiling flask.

-

Heating and Equilibration: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is that of the liquid-vapor equilibrium.

-

Pressure Control: The system is maintained at a constant, known pressure, typically atmospheric pressure, using a manostat.

-

Temperature Measurement: The temperature is recorded once it stabilizes, indicating that the system has reached equilibrium. This stable temperature is the boiling point at the measured pressure.

Causality Behind Experimental Choices: The use of a Cottrell pump is critical as it prevents superheating of the liquid, a common source of error in boiling point measurements. By ensuring a true equilibrium between the liquid and vapor phases at the point of temperature measurement, the accuracy of the determined boiling point is significantly enhanced.

Caption: Interrelationships between core thermodynamic properties.

Comparative Analysis with 2-methoxy-2-methylpropane (MTBE)

Comparing the thermodynamic data of 1-methoxy-2-methylpropane with its isomer, MTBE, provides valuable insights. While both have the same molecular formula and weight, their structural differences lead to variations in their thermodynamic properties. The slightly higher boiling point of 1-methoxy-2-methylpropane may be attributed to its less compact structure, leading to greater van der Waals interactions. The estimated enthalpy of formation for 1-methoxy-2-methylpropane is slightly more negative than the experimental value for MTBE, suggesting it may be slightly more stable. These comparisons highlight the importance of structural considerations in determining the thermodynamic behavior of molecules.

Conclusion

This technical guide has presented a comprehensive overview of the thermodynamic properties of 1-methoxy-2-methylpropane. By combining the limited available experimental data with robustly estimated values, this document provides a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The detailed methodologies and comparative analysis with its isomer, MTBE, offer a deeper understanding of the thermodynamic landscape of this compound. The data and insights provided herein are intended to facilitate more accurate process modeling, safer experimental design, and a more profound understanding of the chemical behavior of 1-methoxy-2-methylpropane.

References

- Benson, S. W. (1958). Thermochemical Kinetics. John Wiley & Sons.

-

Chempak Technical Information - Detailed Discussion. (n.d.). Retrieved from [Link]

-

Benson group increment theory. In Wikipedia. Retrieved from [Link]

- Broadbelt, L. J., et al. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP. The Journal of Physical Chemistry A, 113(16), 4277–4287.

- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.

- Cohen, N., & Benson, S. W. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

-

Chemical Property Estimation Guide. (n.d.). Retrieved from [Link]

-

Boiling Point: Joback's Method. (n.d.). Retrieved from [Link]

- García, J., et al. (2022).

- Bhattacharya, A., & Klein, M. T. (2010). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. Industrial & Engineering Chemistry Research, 49(19), 9096-9111.

- Simmie, J. M., & Curran, H. J. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A, 126(10), 1636-1653.

- Sabbe, M. K., et al. (2005). Group Additive Values for the Gas Phase Standard Enthalpy of Formation of Hydrocarbons and Hydrocarbon Radicals. The Journal of Physical Chemistry A, 109(33), 7466-7480.

-

Joback Group Contribution Method. (n.d.). Retrieved from [Link]

- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. AIP Publishing.

- Holmes, J. L., & Aubry, C. (2004). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. The Journal of Physical Chemistry A, 108(31), 6649-6661.

-

Properties Estimation with the Joback method. (n.d.). Retrieved from [Link]

-

Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. (2025, January 19). YouTube. Retrieved from [Link]

-

Joback Method Calculator. (n.d.). Retrieved from [Link]

-

Chemical Property Estimation Guide - Joback Method. (n.d.). Retrieved from [Link]

-

Propane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Flowers, M. C., & Awan, I. A. (1983). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79, 2685-2694.

-

Hess's Law Chemistry Problems - Enthalpy Change - Constant Heat of Summation. (2016, September 26). YouTube. Retrieved from [Link]

-

8.8: Calculating Enthalpy of Reactions Using Hess's Law. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Williamson Ether Synthesis

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Methoxy-2-methylpropane

This guide provides a comprehensive overview of the Williamson ether synthesis, focusing on the strategic preparation of the unsymmetrical ether, 1-methoxy-2-methylpropane. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the mechanistic rationale, strategic choices in reactant selection, and practical considerations for optimizing yield and purity.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring prevalence in organic synthesis, from academic laboratories to industrial manufacturing, is a testament to its broad scope and dependability.[1] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[3][4]

This guide uses the synthesis of 1-methoxy-2-methylpropane (also known as isobutyl methyl ether) as a practical case study to dissect the nuances of the Williamson synthesis. This specific transformation highlights critical strategic decisions required to maximize the efficiency of the S_{N}2 pathway and suppress competing side reactions.

Mechanistic Underpinnings and Strategic Reactant Selection

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][5][6] In this concerted process, the alkoxide nucleophile performs a "backside attack" on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[1][4]

For the synthesis of an unsymmetrical ether like 1-methoxy-2-methylpropane, two theoretical reactant pairings exist:

-

Route A: Reaction of an isopropoxide salt with a methyl halide.

-

Route B: Reaction of a methoxide salt with an isobutyl halide.

A rigorous mechanistic analysis is crucial for selecting the optimal pathway. The S_{N}2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center.[5] Best results are achieved with methyl and primary alkyl halides, while secondary halides often yield a mixture of substitution and elimination products, and tertiary halides exclusively undergo elimination.[5][7]

Analysis of Synthetic Routes:

-

Route A employs a methyl halide (e.g., methyl iodide). As a methyl halide, it is the least sterically hindered electrophile possible and is highly reactive towards S_{N}2 substitution. The nucleophile, sodium isopropoxide, is a secondary alkoxide. While secondary alkoxides are strong bases, the methyl halide substrate cannot undergo an E2 elimination reaction. Therefore, this route is highly favored to proceed cleanly to the desired ether product.

-

Route B involves a primary alkyl halide (isobutyl halide) and a simple, unhindered alkoxide (sodium methoxide). While primary alkyl halides are good S_{N}2 substrates, the isobutyl group presents some steric bulk near the reaction site. In the presence of a strong base like methoxide, the competing E2 elimination reaction to form isobutylene becomes a significant possibility, particularly at elevated temperatures.[1][8]

Caption: S_{N}2 Mechanism for the synthesis of 1-methoxy-2-methylpropane.

Detailed Experimental Protocol

This protocol details the synthesis via the preferred route: the reaction of sodium isopropoxide with methyl iodide.

Part I: In-situ Generation of Sodium Isopropoxide

The alkoxide is typically prepared by deprotonating the corresponding alcohol with a strong base.[3][9] Sodium hydride (NaH) is a common and effective choice.[3]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel.

-

Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents).

-

Solvent Addition: Add anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), via cannula or syringe. Using a polar aprotic solvent can help minimize side reactions.[3]

-

Alcohol Addition: Cool the stirred suspension to 0 °C in an ice bath. Add anhydrous isopropanol (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The evolution of hydrogen gas will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the complete formation of sodium isopropoxide.[10]

Part II: Williamson Ether Synthesis

-

Alkyl Halide Addition: Re-cool the flask containing the sodium isopropoxide solution to 0 °C. Add methyl iodide (CH₃I, 1.0 equivalent) dropwise via the dropping funnel. Methyl iodide is often chosen over other methyl halides due to the excellent leaving group ability of iodide.[11]

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Quenching: Carefully quench the reaction by slowly adding cold water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water and brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 56.5 °C, which corresponds to 1-methoxy-2-methylpropane.[12]

-

Caption: Experimental workflow for the synthesis of 1-methoxy-2-methylpropane.

Optimization of Reaction Parameters

The success of the synthesis depends on the careful control of several key parameters. The following table summarizes these variables and their impact on the reaction outcome.

| Parameter | Options | Rationale & Impact on Yield/Purity |

| Base | NaH, KH, Na metal | Strong bases are required to fully deprotonate the alcohol.[3] NaH is often preferred for its safety and ease of handling compared to sodium metal. KH is more reactive but also more expensive. |

| Alkyl Halide | CH₃I, CH₃Br, CH₃Cl | Reactivity follows the trend I > Br > Cl, based on leaving group ability.[11] CH₃I typically gives the fastest reaction rates and highest yields. |

| Solvent | THF, DMF, DMSO | Polar aprotic solvents (DMF, DMSO) are known to accelerate S_{N}2 reactions by solvating the cation but not the nucleophile.[3] THF is also a common and effective choice. The solvent must be anhydrous. |

| Temperature | 0 °C to Room Temp. | Initial addition at 0 °C controls the exothermicity of both the deprotonation and alkylation steps. Running the reaction at room temperature is generally sufficient. Higher temperatures may increase the rate but can also promote side reactions if a more hindered halide were used. |

Potential Side Reactions and Troubleshooting

While the selected route is robust, awareness of potential side reactions is critical for troubleshooting and optimization.

-

Primary Competing Reaction: E2 Elimination: The main competitor to the Williamson synthesis is the E2 elimination, which is favored by sterically hindered alkyl halides and strong, bulky bases.[1][5][7] In our chosen synthesis of 1-methoxy-2-methylpropane via Route A, this is not a concern as the methyl halide cannot undergo elimination. If one were forced to use Route B (methoxide + isobutyl halide), elimination to form isobutylene would be a significant side product.

-

Troubleshooting: To minimize elimination in susceptible systems, use the least sterically hindered alkyl halide possible, avoid excessively high temperatures, and consider a less hindered base if options exist.

-

-

Incomplete Reaction: Unreacted starting materials (isopropanol, methyl iodide) can contaminate the final product.

-

Troubleshooting: Ensure the use of a slight excess (1.05 eq) of the base to drive the deprotonation to completion. Allow for sufficient reaction time. Careful fractional distillation is crucial for separating the lower-boiling methyl iodide and higher-boiling isopropanol from the ether product.[2]

-

-

Moisture Contamination: Water in the reaction will consume the strong base and hydrolyze the alkoxide, reducing the yield.

-

Troubleshooting: Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere throughout the procedure.

-

Conclusion